Cas no 1588319-42-9 (methyl 6-(4-aminobutanamido)hexanoate)

methyl 6-(4-aminobutanamido)hexanoate structure
1588319-42-9 structure
商品名:methyl 6-(4-aminobutanamido)hexanoate
CAS番号:1588319-42-9
MF:C11H22N2O3
メガワット:230.303983211517
CID:6339272
PubChem ID:82681706

methyl 6-(4-aminobutanamido)hexanoate 化学的及び物理的性質

名前と識別子

    • methyl 6-(4-aminobutanamido)hexanoate
    • EN300-12074969
    • 1588319-42-9
    • インチ: 1S/C11H22N2O3/c1-16-11(15)7-3-2-4-9-13-10(14)6-5-8-12/h2-9,12H2,1H3,(H,13,14)
    • InChIKey: TUEUPVUJCHLDOO-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCN)NCCCCCC(=O)OC

計算された属性

  • せいみつぶんしりょう: 230.16304257g/mol
  • どういたいしつりょう: 230.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 10
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 81.4Ų

methyl 6-(4-aminobutanamido)hexanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12074969-5.0g
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
5g
$2360.0 2023-05-25
Enamine
EN300-12074969-0.05g
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
0.05g
$683.0 2023-05-25
Enamine
EN300-12074969-0.5g
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
0.5g
$781.0 2023-05-25
Enamine
EN300-12074969-0.1g
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
0.1g
$715.0 2023-05-25
Enamine
EN300-12074969-250mg
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
250mg
$513.0 2023-10-02
Enamine
EN300-12074969-5000mg
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
5000mg
$1614.0 2023-10-02
Enamine
EN300-12074969-10.0g
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
10g
$3500.0 2023-05-25
Enamine
EN300-12074969-0.25g
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
0.25g
$748.0 2023-05-25
Enamine
EN300-12074969-500mg
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
500mg
$535.0 2023-10-02
Enamine
EN300-12074969-1000mg
methyl 6-(4-aminobutanamido)hexanoate
1588319-42-9
1000mg
$557.0 2023-10-02

methyl 6-(4-aminobutanamido)hexanoate 関連文献

methyl 6-(4-aminobutanamido)hexanoateに関する追加情報

Methyl 6-(4-aminobutanamido)hexanoate (CAS No. 1588319-42-9): A Comprehensive Overview

Methyl 6-(4-aminobutanamido)hexanoate (CAS No. 1588319-42-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 6-(4-aminobutylamido)hexanoate, is a derivative of hexanoic acid and butyramide, characterized by its unique structural features and potential biological activities.

The chemical structure of methyl 6-(4-aminobutanamido)hexanoate consists of a hexanoic acid moiety linked to a butyramide group through an amide bond, with a methyl ester at the carboxyl end. This structure confers the compound with specific physicochemical properties, such as solubility, stability, and reactivity, which are crucial for its applications in various scientific and industrial contexts.

Recent studies have explored the potential therapeutic applications of methyl 6-(4-aminobutanamido)hexanoate. One notable area of research is its role as a potential lead compound in the development of new drugs for neurological disorders. The compound has been shown to exhibit neuroprotective effects in vitro and in vivo, suggesting its potential as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective properties of methyl 6-(4-aminobutanamido)hexanoate using both cell culture models and animal models. The results indicated that the compound effectively reduced oxidative stress and inflammation, key factors implicated in the pathogenesis of neurodegenerative diseases. Additionally, the compound demonstrated the ability to enhance neuronal survival and function, further supporting its therapeutic potential.

Beyond its neuroprotective effects, methyl 6-(4-aminobutanamido)hexanoate has also been studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. Preclinical studies have shown that the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for developing new anti-inflammatory drugs.

The pharmacokinetic profile of methyl 6-(4-aminobutanamido)hexanoate has been another focus of recent research. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its behavior in biological systems. Results from these studies indicate that the compound has favorable pharmacokinetic characteristics, including good oral bioavailability and a long half-life, which are essential for its use as a therapeutic agent.

In addition to its therapeutic applications, methyl 6-(4-aminobutanamido)hexanoate has also found use in chemical synthesis and materials science. Its unique structure makes it a valuable building block for synthesizing more complex molecules with diverse functionalities. For example, it can be used as an intermediate in the synthesis of polymers with tailored properties for applications in drug delivery systems and biomaterials.

The safety profile of methyl 6-(4-aminobutanamido)hexanoate is another critical aspect that has been extensively studied. Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic concentrations, making it suitable for clinical development. However, ongoing research is necessary to fully understand any potential long-term effects or interactions with other drugs.

In conclusion, methyl 6-(4-aminobutanamido)hexanoate (CAS No. 1588319-42-9) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and biological activities make it an attractive candidate for developing new drugs to treat neurological disorders and inflammatory conditions. Furthermore, its favorable pharmacokinetic properties and low toxicity profile support its viability as a therapeutic agent. As research continues to advance, it is likely that new applications and insights into the mechanisms of action of this compound will emerge.

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